Domperidone Impurity D
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Overview
Description
Domperidone Impurity D, also known as 3-[3-(2,3-Dihydro-2-oxo-1H-benzimidazol-1-yl)propyl] Domperidone, is a chemical impurity associated with the synthesis and degradation of Domperidone. Domperidone itself is a dopamine receptor antagonist used primarily as an antiemetic and prokinetic agent. Impurities like this compound are important to identify and control in pharmaceutical preparations to ensure the safety and efficacy of the final product .
Preparation Methods
The synthesis of Domperidone Impurity D involves complex chemical reactions. The primary synthetic route includes the coupling of benzimidazolone derivatives. Intermediate 1 is prepared by cyclizing o-phenylenediamine with carbonyl reagents, followed by coupling with 1,3-dihalopropane. Intermediate 2 is synthesized by coupling substituted nitrobenzene with 4-aminopiperidine, followed by reduction and cyclization .
Industrial production methods for Domperidone and its impurities typically involve large-scale chemical synthesis using these intermediates. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of unwanted by-products .
Chemical Reactions Analysis
Domperidone Impurity D undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives .
Scientific Research Applications
Domperidone Impurity D is primarily used in scientific research to study the synthesis, stability, and degradation of Domperidone. It serves as a reference standard in analytical chemistry to ensure the quality control of Domperidone formulations. In biology and medicine, it helps in understanding the pharmacokinetics and pharmacodynamics of Domperidone by providing insights into its metabolic pathways .
Mechanism of Action
The mechanism of action of Domperidone Impurity D is closely related to that of Domperidone. Domperidone works by blocking dopamine receptors in the gut, increasing gastrointestinal motility and reducing nausea and vomiting. It also acts on the chemoreceptor trigger zone in the brain. The molecular targets include dopamine D2 and D3 receptors .
Comparison with Similar Compounds
Domperidone Impurity D can be compared with other impurities and related compounds such as:
Domperidone Impurity A: 5-Chloro-1-(4-piperidinyl)-2-benzimidazolidinone
Domperidone Impurity B: 4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-1-formylpiperidine
Domperidone N-Oxide: A derivative formed by the oxidation of Domperidone
Each of these impurities has unique structural features and chemical properties that distinguish them from this compound. For instance, Domperidone Impurity A has a different substitution pattern on the benzimidazole ring, which affects its reactivity and stability .
Conclusion
This compound is a significant chemical impurity in the synthesis and analysis of Domperidone. Understanding its preparation methods, chemical reactions, and scientific applications is crucial for ensuring the quality and safety of Domperidone-based pharmaceuticals. Its comparison with similar compounds highlights its unique chemical properties and importance in pharmaceutical research.
Properties
IUPAC Name |
5-chloro-3-[3-(2-oxo-3H-benzimidazol-1-yl)propyl]-1-[1-[3-(2-oxo-3H-benzimidazol-1-yl)propyl]piperidin-4-yl]benzimidazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34ClN7O3/c33-22-11-12-28-29(21-22)39(18-6-17-38-27-10-4-2-8-25(27)35-31(38)42)32(43)40(28)23-13-19-36(20-14-23)15-5-16-37-26-9-3-1-7-24(26)34-30(37)41/h1-4,7-12,21,23H,5-6,13-20H2,(H,34,41)(H,35,42) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZRDKWXEBGWBLP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C3=C(C=C(C=C3)Cl)N(C2=O)CCCN4C5=CC=CC=C5NC4=O)CCCN6C7=CC=CC=C7NC6=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34ClN7O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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